molecular formula C8H7FO4S B2531942 Methyl 2-(fluorosulfonyl)benzoate CAS No. 137654-46-7

Methyl 2-(fluorosulfonyl)benzoate

Cat. No.: B2531942
CAS No.: 137654-46-7
M. Wt: 218.2
InChI Key: LLQSKDZICCVCEB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(fluorosulfonyl)benzoate typically involves the reaction of methyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of benzoic acid derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Methyl 2-(fluorosulfonyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

  • Methyl 2-(chlorosulfonyl)benzoate
  • Methyl 2-(bromosulfonyl)benzoate
  • Methyl 2-(iodosulfonyl)benzoate

Comparison: Methyl 2-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in certain chemical transformations .

Properties

IUPAC Name

methyl 2-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQSKDZICCVCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137654-46-7
Record name methyl 2-(fluorosulfonyl)benzoate
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